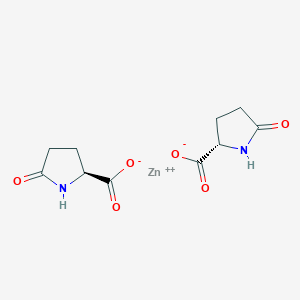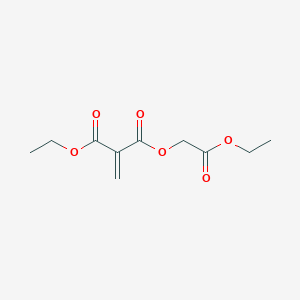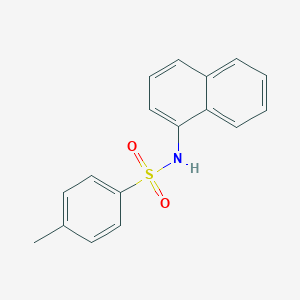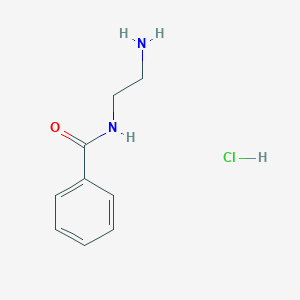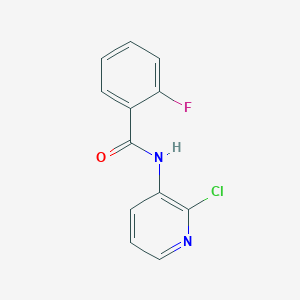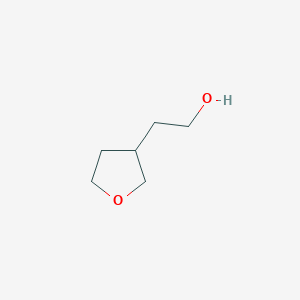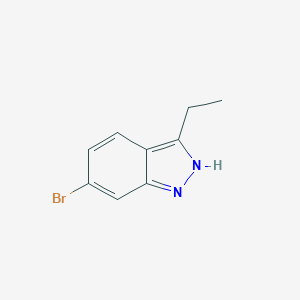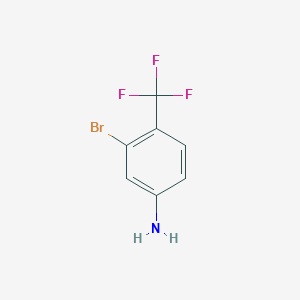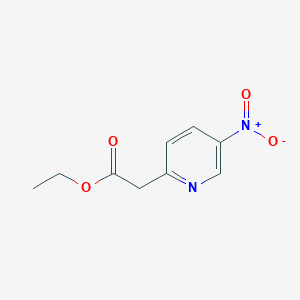
Ethyl 2-(5-nitropyridin-2-YL)acetate
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of Ethyl 2-(5-nitropyridin-2-YL)acetate is C9H10N2O4. The InChI code is 1S/C9H10N2O4/c1-2-15-9(12)5-7-3-4-8(6-10-7)11(13)14/h3-4,6H,2,5H2,1H3 .
Physical And Chemical Properties Analysis
Ethyl 2-(5-nitropyridin-2-YL)acetate has a molecular weight of 210.19 g/mol. Other physical and chemical properties such as density, boiling point, and melting point are not available .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties : Ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate, a derivative of Ethyl 2-(5-nitropyridin-2-YL)acetate, has shown potential as an anticancer agent. Studies have revealed its effects on the proliferation and mitotic index of cultured L1210 cells and its impact on the survival of mice bearing P388 leukemia (Temple et al., 1983).
Antimitotic Agents : Research has indicated the potential of certain derivatives of Ethyl 2-(5-nitropyridin-2-YL)acetate as antimitotic agents. These compounds have shown varying degrees of biological activity, which is influenced by specific structural modifications (Temple et al., 1992).
Herbicidal Activity : Novel compounds synthesized using Ethyl 2-(5-nitropyridin-2-yloxy)-phenylamino)propanoate have demonstrated significant herbicidal activity on barnyard grass and rape, showing potential as commercial herbicides (Xu et al., 2017).
Effects on Memory : In a study involving mice, a compound synthesized using 2-(arylamino)ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate (a related derivative) showed a significant decrease in mistake frequency in memory tests, suggesting potential applications in cognitive enhancement or treatment of memory-related disorders (Li Ming-zhu, 2010).
Energetic Materials : Ethyl 2-(5-nitropyridin-2-YL)acetate has been used in the synthesis of energetic materials, such as nitroiminotetrazolate salts, characterized for their detonation properties and insensitivity to impact, indicating potential applications in explosives or propellants (Joo et al., 2012).
Molecular Synthesis : The compound has been used in the multicomponent synthesis of unsymmetrical derivatives of 4-Methyl-Substituted 5-Nitropyridines, showcasing its versatility in organic synthesis and potential in creating novel molecular structures (Turgunalieva et al., 2023).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 2-(5-nitropyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-2-15-9(12)5-7-3-4-8(6-10-7)11(13)14/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNKDSUNRAYOAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595443 | |
| Record name | Ethyl (5-nitropyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(5-nitropyridin-2-YL)acetate | |
CAS RN |
174890-57-4 | |
| Record name | Ethyl (5-nitropyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

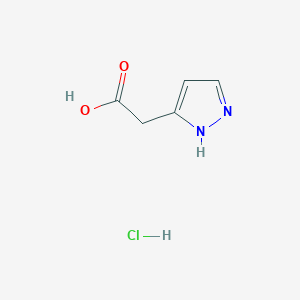
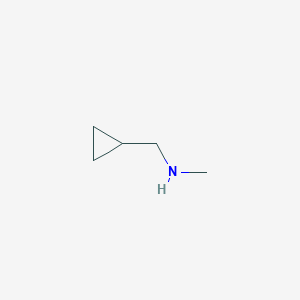
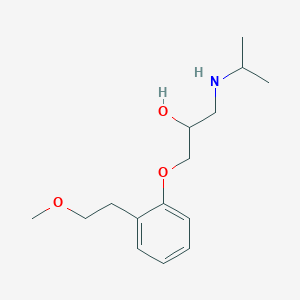
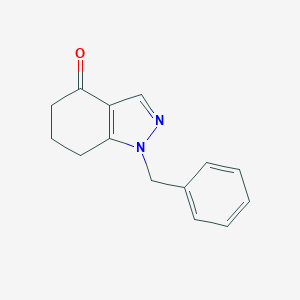
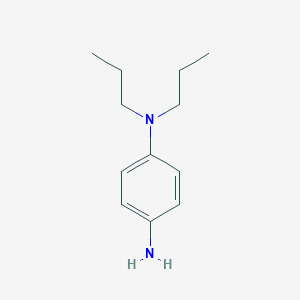
![(1S,3S)-Methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate](/img/structure/B168359.png)
